molecular formula C21H20O3 B1325927 Ethyl 5-oxo-5-(9-phenanthryl)valerate CAS No. 898752-88-0

Ethyl 5-oxo-5-(9-phenanthryl)valerate

Cat. No. B1325927
M. Wt: 320.4 g/mol
InChI Key: QSMCWNVREMBRCR-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(9-phenanthryl)valerate, also known as ethyl phenanthrene-9-carboxylate, is a chemical compound belonging to the family of aromatic esters. It has a linear formula of C21H20O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5-(9-phenanthryl)valerate is represented by the linear formula C21H20O3 . The InChI code for this compound is 1S/C21H20O3/c1-2-24-21(23)13-7-12-20(22)19-14-15-8-3-4-9-16(15)17-10-5-6-11-18(17)19/h3-6,8-11,14H,2,7,12-13H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-(9-phenanthryl)valerate has a molecular weight of 320.39 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on compounds like ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate emphasizes the importance of synthesizing and analyzing the crystal structures of complex organic compounds. Such studies contribute to understanding the molecular configurations, bonding, and potential reactivity of novel compounds, which can be analogous to the synthesis and analysis of Ethyl 5-oxo-5-(9-phenanthryl)valerate (Marjani, 2013).

Chemical Reactivity and Applications

  • The synthesis of 3-chloro-2-oxo-butanoate, an intermediate in various biologically active compounds, highlights the significance of synthesizing and understanding the reactivity of oxo-valerate derivatives. These intermediates are crucial in the development of pharmaceuticals and agrochemicals, indicating potential research applications for Ethyl 5-oxo-5-(9-phenanthryl)valerate (Yuanbiao et al., 2016).

Catalysis and Industrial Applications

  • Studies on the enzymatic synthesis of valeric esters, such as ethyl valerate, using lipases under solvent-free conditions and microwave irradiation, suggest potential industrial applications of Ethyl 5-oxo-5-(9-phenanthryl)valerate in biofuel production, perfumery, and pharmaceuticals. This research demonstrates the feasibility of using enzymatic routes for esterification, which could be applied to the synthesis and functionalization of Ethyl 5-oxo-5-(9-phenanthryl)valerate (Bhavsar & Yadav, 2018).

properties

IUPAC Name

ethyl 5-oxo-5-phenanthren-9-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-2-24-21(23)13-7-12-20(22)19-14-15-8-3-4-9-16(15)17-10-5-6-11-18(17)19/h3-6,8-11,14H,2,7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMCWNVREMBRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645607
Record name Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(9-phenanthryl)valerate

CAS RN

898752-88-0
Record name Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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